molecular formula C20H16N2O6S B11061796 5-(3-ethoxy-4-hydroxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

5-(3-ethoxy-4-hydroxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11061796
M. Wt: 412.4 g/mol
InChI Key: VNEPBDGULRAWKY-UHFFFAOYSA-N
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Description

5-(3-Ethoxy-4-hydroxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethoxy-4-hydroxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and ethoxy groups.

    Reduction: Reduction reactions could target the carbonyl group in the furylcarbonyl moiety.

    Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential biological activity. The presence of multiple functional groups suggests that it could interact with various biological targets.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its structure suggests that it might have activity against certain diseases or conditions.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 5-(3-ethoxy-4-hydroxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Hydroxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
  • 5-(3-Ethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(3-ethoxy-4-hydroxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one lies in its combination of functional groups, which may confer unique chemical and biological properties. This makes it a compound of interest for further research and development.

Properties

Molecular Formula

C20H16N2O6S

Molecular Weight

412.4 g/mol

IUPAC Name

2-(3-ethoxy-4-hydroxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(1,3-thiazol-2-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H16N2O6S/c1-2-27-14-10-11(5-6-12(14)23)16-15(17(24)13-4-3-8-28-13)18(25)19(26)22(16)20-21-7-9-29-20/h3-10,16,23,25H,2H2,1H3

InChI Key

VNEPBDGULRAWKY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(C(=O)N2C3=NC=CS3)O)C(=O)C4=CC=CO4)O

Origin of Product

United States

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